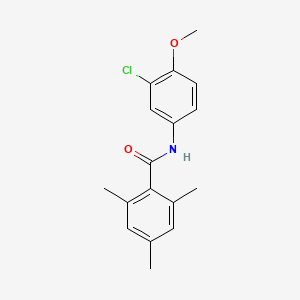![molecular formula C20H22N4O3 B5658519 1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)
1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one" often involves multi-component reactions, microwave-assisted synthesis, and one-pot processes. For instance, Thabet et al. (2022) detailed a one-pot, three-component synthesis method catalyzed by p-toluene-sulfonic acid, highlighting the efficiency of synthesizing complex heterocyclic compounds (Thabet et al., 2022). Similar microwave-assisted techniques have been employed to achieve rapid synthesis under controlled conditions, demonstrating the method's efficacy in producing compounds with significant yields (Merugu et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is often determined through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, confirming the presence of specific functional groups and the overall structural integrity. Sharma et al. (2013) utilized these techniques to elucidate the crystal structure of a closely related compound, contributing to the understanding of its conformation and electronic configuration (Sharma et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of "1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one" and related molecules involve interactions with various reagents and conditions to produce derivatives with altered pharmacological activities. Investigations into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) provide a glimpse into the compound's potential for modification and the resultant biological activities, including anti-angiogenic and DNA cleavage abilities (Kambappa et al., 2017).
Propiedades
IUPAC Name |
1-phenyl-3-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-18(17-9-14-24(19(17)26)15-5-2-1-3-6-15)23-12-7-16(8-13-23)27-20-21-10-4-11-22-20/h1-6,10-11,16-17H,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVUSQOGUMLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B5658438.png)
![2-(1-azepanyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B5658441.png)
![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)
![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)
![N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5658473.png)
![5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5658480.png)


![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)
![N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5658516.png)


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5658540.png)
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5658543.png)